molecular formula C26H24N2 B14568800 (1E,1'E)-N,N'-(Ethane-1,2-diyl)bis[1-(naphthalen-2-yl)ethan-1-imine] CAS No. 61484-71-7

(1E,1'E)-N,N'-(Ethane-1,2-diyl)bis[1-(naphthalen-2-yl)ethan-1-imine]

Cat. No.: B14568800
CAS No.: 61484-71-7
M. Wt: 364.5 g/mol
InChI Key: RJTKAUGAORARED-UHFFFAOYSA-N
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Description

(1E,1’E)-N,N’-(Ethane-1,2-diyl)bis[1-(naphthalen-2-yl)ethan-1-imine] is a Schiff base compound, characterized by the presence of an imine group (C=N) formed by the condensation of an amine and an aldehyde or ketone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E,1’E)-N,N’-(Ethane-1,2-diyl)bis[1-(naphthalen-2-yl)ethan-1-imine] typically involves the condensation reaction between 1,2-ethanediamine and 2-naphthaldehyde. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is stirred for several hours, and the resulting product is purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1E,1’E)-N,N’-(Ethane-1,2-diyl)bis[1-(naphthalen-2-yl)ethan-1-imine] can undergo various chemical reactions, including:

    Oxidation: The imine group can be oxidized to form corresponding oxides.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the imine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under mild conditions.

Major Products

    Oxidation: Corresponding oxides or hydroxylamines.

    Reduction: Corresponding amines.

    Substitution: Various substituted imines or amines, depending on the nucleophile used.

Mechanism of Action

The mechanism of action of (1E,1’E)-N,N’-(Ethane-1,2-diyl)bis[1-(naphthalen-2-yl)ethan-1-imine] involves its ability to form stable complexes with metal ions. These metal complexes can interact with biological targets, such as enzymes and DNA, leading to various biological effects. The imine group plays a crucial role in the coordination with metal ions, facilitating the formation of stable and active complexes .

Comparison with Similar Compounds

Similar Compounds

  • (1E,1’E)-N,N’-(Ethane-1,2-diyl)bis[1-(phenyl)ethan-1-imine]
  • (1E,1’E)-N,N’-(Ethane-1,2-diyl)bis[1-(pyridyl)ethan-1-imine]
  • (1E,1’E)-N,N’-(Ethane-1,2-diyl)bis[1-(benzyl)ethan-1-imine]

Uniqueness

(1E,1’E)-N,N’-(Ethane-1,2-diyl)bis[1-(naphthalen-2-yl)ethan-1-imine] is unique due to the presence of the naphthalene moiety, which imparts distinct electronic and steric properties. This makes it particularly suitable for applications in materials science and catalysis, where specific electronic interactions are required .

Properties

CAS No.

61484-71-7

Molecular Formula

C26H24N2

Molecular Weight

364.5 g/mol

IUPAC Name

1-naphthalen-2-yl-N-[2-(1-naphthalen-2-ylethylideneamino)ethyl]ethanimine

InChI

InChI=1S/C26H24N2/c1-19(23-13-11-21-7-3-5-9-25(21)17-23)27-15-16-28-20(2)24-14-12-22-8-4-6-10-26(22)18-24/h3-14,17-18H,15-16H2,1-2H3

InChI Key

RJTKAUGAORARED-UHFFFAOYSA-N

Canonical SMILES

CC(=NCCN=C(C)C1=CC2=CC=CC=C2C=C1)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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